molecular formula C20H14N2O3S B2755590 3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one CAS No. 852696-59-4

3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one

Cat. No. B2755590
CAS RN: 852696-59-4
M. Wt: 362.4
InChI Key: XNJJXXKLUQMGIL-UHFFFAOYSA-N
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Description

Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . For instance, a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of these compounds was established on the basis of physicochemical, elemental analysis, and spectral data .


Chemical Reactions Analysis

Chemical reactions of 3-(bromoacetyl)coumarins have been described as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .


Physical And Chemical Properties Analysis

For example, the compound 3-[2-{5-(1-(3-Benzoylphenyl)ethyl)-1,3,4-oxadiazol-2-ylthio}acetyl]-2H-chromen-2-one has a melting point of 170–172°C .

Scientific Research Applications

Photochemical Synthesis Applications

The photochemical synthesis of tricyclic compounds, such as 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, through photoinduced intramolecular coupling highlights a notable application of chromen-2-one derivatives. This process, exemplifying an intramolecular Paterno-Buchi reaction, showcases the potential for creating complex molecular architectures from simpler chromenone precursors under photochemical conditions (Jindal et al., 2014).

Biological Activity Studies

Chromone-based Schiff bases, including variants of 3-formyl chromone Schiff bases, have been synthesized and characterized, with studies revealing their antimicrobial activity and potential as antioxidant agents. This underscores the broad spectrum of biological applications for chromone derivatives, ranging from microbial inhibition to antioxidant activity, thereby highlighting their therapeutic potential (Kavitha & Reddy, 2016).

Chemical Synthesis and Antibacterial Activity

Thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives represent another facet of scientific research, focusing on chemical synthesis with subsequent antibacterial activity analysis. These compounds, synthesized through a series of reactions starting from chromen-4-yl-acetic acid methyl ester, illustrate the chemical versatility of chromone derivatives and their potential in developing new antibacterial agents (Čačić et al., 2009).

Antimicrobial and Cytotoxic Activity

Coumarin hybrid thiosemicarbazone derivatives synthesized via a one-pot, multi-component protocol have shown promising antimicrobial activities. This demonstrates the utility of chromen-2-one derivatives in creating compounds with significant biological activities, potentially leading to new therapeutic agents (Vekariya et al., 2017).

Chemosensing Properties and Pharmacological Potential

Research into the chemosensing properties of coumarin derivatives, including their antimicrobial, antioxidant, and anti-inflammatory activities, suggests the vast pharmacological potential of these compounds. These studies not only reveal the inherent biological activity of chromen-2-one derivatives but also their applicability in chemosensing, further broadening their scientific and practical applications (Al-Hazmy et al., 2022).

Safety and Hazards

Long-term usage of NSAIDs, which include some coumarin derivatives, has been associated with dyspepsia, GI ulceration, and nephrotoxicity .

properties

IUPAC Name

3-[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-19(22-16-8-4-3-7-15(16)21-12)26-11-17(23)14-10-13-6-2-5-9-18(13)25-20(14)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJJXXKLUQMGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one

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